molecular formula C28H34N2O4S B12536200 N-{4-[(4-Amino-2,5-dibutoxyphenyl)sulfanyl]phenyl}-2-phenoxyacetamide CAS No. 674778-14-4

N-{4-[(4-Amino-2,5-dibutoxyphenyl)sulfanyl]phenyl}-2-phenoxyacetamide

Cat. No.: B12536200
CAS No.: 674778-14-4
M. Wt: 494.6 g/mol
InChI Key: JJOWIBWKHGZBOG-UHFFFAOYSA-N
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Description

N-{4-[(4-Amino-2,5-dibutoxyphenyl)sulfanyl]phenyl}-2-phenoxyacetamide is a complex organic compound with a molecular formula of C₂₈H₃₄N₂O₄S This compound is characterized by its unique structure, which includes an amino group, dibutoxyphenyl groups, a sulfanyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-Amino-2,5-dibutoxyphenyl)sulfanyl]phenyl}-2-phenoxyacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-amino-2,5-dibutoxybenzenethiol, which is then reacted with 4-bromophenyl-2-phenoxyacetamide under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K₂CO₃) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-Amino-2,5-dibutoxyphenyl)sulfanyl]phenyl}-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group results in the formation of an amino group.

Scientific Research Applications

N-{4-[(4-Amino-2,5-dibutoxyphenyl)sulfanyl]phenyl}-2-phenoxyacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes involving sulfanyl and phenoxyacetamide groups.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-{4-[(4-Amino-2,5-dibutoxyphenyl)sulfanyl]phenyl}-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. Additionally, the phenoxyacetamide moiety can interact with various enzymes, affecting their activity and downstream signaling pathways.

Comparison with Similar Compounds

N-{4-[(4-Amino-2,5-dibutoxyphenyl)sulfanyl]phenyl}-2-phenoxyacetamide can be compared with other similar compounds, such as:

    N-{4-[(4-Amino-2,5-dimethoxyphenyl)sulfanyl]phenyl}-2-phenoxyacetamide: This compound has methoxy groups instead of butoxy groups, which may affect its solubility and reactivity.

    N-{4-[(4-Amino-2,5-dibutoxyphenyl)sulfanyl]phenyl}-2-phenylacetamide: This compound lacks the phenoxy group, which can influence its binding affinity to molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

674778-14-4

Molecular Formula

C28H34N2O4S

Molecular Weight

494.6 g/mol

IUPAC Name

N-[4-(4-amino-2,5-dibutoxyphenyl)sulfanylphenyl]-2-phenoxyacetamide

InChI

InChI=1S/C28H34N2O4S/c1-3-5-16-32-25-19-27(26(18-24(25)29)33-17-6-4-2)35-23-14-12-21(13-15-23)30-28(31)20-34-22-10-8-7-9-11-22/h7-15,18-19H,3-6,16-17,20,29H2,1-2H3,(H,30,31)

InChI Key

JJOWIBWKHGZBOG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=C(C=C1N)OCCCC)SC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

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